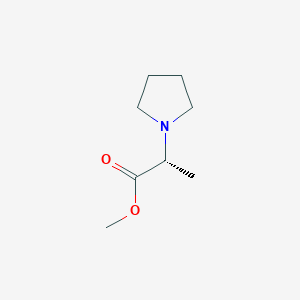

(R)-Methyl 2-(pyrrolidin-1-yl)propanoate

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, a related compound, “®-2-(2-Oxopyrrolidin-1-yl)butanamide”, has the InChI code "1S/C8H14N2O2/c1-2-6 (8 (9)12)10-5-3-4-7 (10)11/h6H,2-5H2,1H3, (H2,9,12)/t6-/m1/s1" .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, a related compound, “Ethyl 3-(pyrrolidin-1-yl)propanoate”, has a molecular weight of 171.24, is a liquid at room temperature, and should be stored at 2-8°C .Applications De Recherche Scientifique

Role in Pharmacological Agents

(R)-Methyl 2-(pyrrolidin-1-yl)propanoate, and its structural analogs, have been explored for their potential as effective pharmacological agents. Studies focus on their ability to facilitate memory processes and attenuate cognitive function impairments associated with head traumas, stroke, aging, and age-related pathologies. The stereochemistry of these compounds, particularly those based on the pyrrolidin-2-one pharmacophore, has been linked to their pharmacological profile, indicating a direct relationship between the configuration of stereocenters and their biological properties. This has led to advancements in designing and synthesizing enantiomerically pure versions for improved efficacy (Veinberg et al., 2015).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core component of (R)-Methyl 2-(pyrrolidin-1-yl)propanoate, is widely utilized in medicinal chemistry for developing compounds to treat human diseases. This interest is amplified by the pyrrolidine ring's ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage. Pyrrolidine-based bioactive molecules exhibit target selectivity and have been characterized for their roles in various biological activities. The versatility of pyrrolidine as a scaffold for novel biologically active compounds is underscored by its structural and functional diversity, influencing the design of new drug candidates with different biological profiles (Li Petri et al., 2021).

Importance in Chemical Kinetic Modeling for Biodiesel Combustion

The role of pyrrolidine derivatives extends beyond pharmacological applications into the realm of biodiesel combustion, where chemical kinetic modeling seeks to improve understanding and efficiency. The complexity of biodiesel's composition necessitates the study of surrogates, simpler molecules like (R)-Methyl 2-(pyrrolidin-1-yl)propanoate, to capture the primary characteristics of biodiesel combustion. This research aids in developing clean and efficient combustors by advancing the kinetic modeling of molecules that bear structural similarities to components of biodiesel, offering insights into combustion processes and emission characteristics (Lai et al., 2011).

Safety and Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). For example, “Ethyl 3-(pyrrolidin-1-yl)propanoate” has hazard statements H302-H315-H318-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Orientations Futures

The future directions for research on “®-Methyl 2-(pyrrolidin-1-yl)propanoate” and related compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in various fields. For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines represents a promising direction for future research .

Mécanisme D'action

The pyrrolidine ring allows a greater chance of generating structural diversity due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called "pseudorotation" .

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

methyl (2R)-2-pyrrolidin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h7H,3-6H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYHICYAWLIZRU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-(pyrrolidin-1-yl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1415212.png)

![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1415214.png)